molecular formula C10H15N5O5S B6334018 6-Thioguanosine hydrate CAS No. 345909-25-3

6-Thioguanosine hydrate

Cat. No. B6334018
CAS RN: 345909-25-3
M. Wt: 317.32 g/mol
InChI Key: CEMWFPKZUAKCRS-GWTDSMLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thioguanosine hydrate is a purine nucleoside . It is an antineoplastic agent and has a molecular formula of C10H13N5O4S . Its molecular weight is 299.31 .


Synthesis Analysis

The synthesis of 6-Thioguanosine involves several steps. The levulinyl esters were effectively cleaved, leaving the sensitive saligenyl- and chlorosaligenyl moieties unharmed . Synthetic routes have been developed towards diverse 6-Thioguanosine monophosphate prodrugs .


Molecular Structure Analysis

The molecular structure of 6-Thioguanosine hydrate consists of a purine ring with a thio group at the 6th position . The molecule also contains a ribose sugar attached to the 9th position of the purine ring .


Chemical Reactions Analysis

6-Thioguanosine is known to undergo various chemical reactions. For instance, it can be converted into bioactive 6-Thioguanosine triphosphates (6sGTPs) inside cells . It can also be methylated by the enzyme thiopurine methyltransferase (TPMT), which is associated with hepatotoxicity and myelotoxicity .


Physical And Chemical Properties Analysis

6-Thioguanosine hydrate appears as a yellowish-beige powder . It is hygroscopic and has a melting point of 230-231 °C .

Scientific Research Applications

DNA Damage and Photoreactivity

6-Thioguanine (6-TG) is an immunosuppressant and anticancer prodrug. Its metabolite, 6-thioguanosine, plays a crucial role in the prodrug’s overall photoreactivity. Here’s what we know:

Selenium Substitution and Triplet Decay

Interestingly, substituting sulfur with selenium in 6-thioguanine leads to a remarkable increase in the rate of triplet decay in 6-selenoguanine. This finding highlights the potential of heavy-atom-substituted nucleobases for photodynamic applications .

Mechanism of Action

Target of Action

The primary target of 6-Thioguanosine hydrate is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .

Mode of Action

6-Thioguanosine hydrate competes with hypoxanthine and guanine for HGPRTase and is converted into 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) . TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription .

Biochemical Pathways

6-Thioguanosine hydrate affects the purine salvage pathway . This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides. The disruption of this pathway by 6-Thioguanosine hydrate leads to the accumulation of TGMP, which inhibits the conversion of inosinic acid to xanthylic acid .

Pharmacokinetics

It is known that the compound is metabolized intracellularly . The activation of 6-Thioguanosine hydrate requires only the enzyme HGPRT, which catalyzes its conversion to 6-thioguanosine monophosphate (6-TGMP) .

Result of Action

The molecular and cellular effects of 6-Thioguanosine hydrate’s action are primarily due to its incorporation into DNA. This results in DNA strand breaks due to faulty repair and perturbation of RNA transcription . These disruptions can lead to cell death, making 6-Thioguanosine hydrate effective against certain types of cancer .

Action Environment

The action, efficacy, and stability of 6-Thioguanosine hydrate can be influenced by various environmental factors. For instance, exposure to UVA radiation has been shown to induce DNA damage and cell death . Additionally, the compound’s cytotoxicity can be modulated by N9-glycosylation

Safety and Hazards

6-Thioguanosine hydrate should be handled with care to avoid dust formation. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S.H2O/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);1H2/t3-,5-,6-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWFPKZUAKCRS-GWTDSMLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.